![molecular formula C17H15N3O3 B2955461 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931748-62-8](/img/structure/B2955461.png)
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as MAFox, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MAFox is a heterocyclic compound that contains both oxazole and furan rings, which are known for their biological activities.
Scientific Research Applications
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has shown potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been studied for its anti-cancer properties. Studies have shown that 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
In material science, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been studied for its potential use in organic electronics. It has been shown to have good electron transport properties, making it a potential candidate for use in organic field-effect transistors.
Mechanism Of Action
The mechanism of action of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is not fully understood. However, studies have shown that 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile inhibits the activity of certain enzymes and receptors that are involved in various biological processes. For example, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In addition, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been shown to have good electron transport properties, making it a potential candidate for use in organic field-effect transistors.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile in lab experiments is its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs. In addition, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has good electron transport properties, making it a potential candidate for use in organic field-effect transistors.
One of the limitations of using 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile in lab experiments is its limited availability. 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a novel compound, and its synthesis method is not well-established. In addition, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Future Directions
There are several future directions for the study of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile. One direction is to further study its anti-cancer and anti-inflammatory properties. 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to study the toxicity and pharmacokinetics of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile in vivo. This will help to determine its safety and potential use as a therapeutic agent. In addition, further studies are needed to optimize the synthesis method of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile to increase its availability for research purposes. Finally, 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has shown potential applications in organic electronics, and further studies are needed to determine its potential use in this field.
Synthesis Methods
The synthesis of 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves the reaction of 5-(methylamino)oxazole-4-carbonitrile with 5-((p-tolyloxy)methyl)furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole and furan rings. The resulting product is purified by column chromatography to obtain pure 5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile.
properties
IUPAC Name |
5-(methylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)21-10-13-7-8-15(22-13)17-20-14(9-18)16(19-2)23-17/h3-8,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAKRXYWPUPWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile |
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